Enzymatic Potency: A-922500 vs. PF-04620110 and AZD7687 Against Human DGAT1
A-922500 demonstrates superior potency against human DGAT1 (IC50 = 7-9 nM) compared to both PF-04620110 (IC50 = 19 nM) and AZD7687 (IC50 = 80 nM) in recombinant enzyme assays [1][2][3]. This represents approximately 2-fold higher potency than PF-04620110 and approximately 9- to 11-fold higher potency than AZD7687 [1].
| Evidence Dimension | Inhibitory potency (IC50) against recombinant human DGAT1 |
|---|---|
| Target Compound Data | 7-9 nM (A-922500) |
| Comparator Or Baseline | PF-04620110: 19 nM; AZD7687: 80 nM |
| Quantified Difference | ~2-fold more potent than PF-04620110; ~9-11-fold more potent than AZD7687 |
| Conditions | Recombinant human DGAT1 enzyme assay |
Why This Matters
Higher potency enables lower effective dosing, potentially reducing off-target exposure and compound consumption in research applications.
- [1] Adooq. A 922500 Datasheet. IC50 7 nM (human DGAT1), 24 nM (mouse DGAT1). View Source
- [2] Dow RL, Li JC, Pence MP, et al. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1. ACS Med Chem Lett. 2011;2(5):407-412. View Source
- [3] Probes & Drugs. AZD-7687 (PD050706). IC50 80 nM for human DGAT1. View Source
